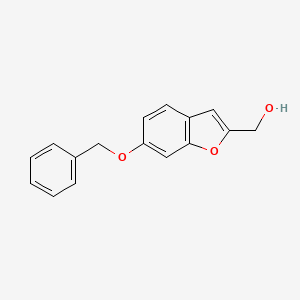

(6-Benzyloxy-benzofuran-2-yl)-methanol

Description

Properties

IUPAC Name |

(6-phenylmethoxy-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-10-15-8-13-6-7-14(9-16(13)19-15)18-11-12-4-2-1-3-5-12/h1-9,17H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOQVYBNUKGQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(O3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Benzyloxyphenol Intermediate

A key step is the selective O-benzylation of the phenol group at the 6-position. This is typically achieved by alkylation of the corresponding phenol with benzyl halides under basic conditions:

- Reaction: Phenol derivative + Benzyl bromide or chloride → 6-Benzyloxyphenol

- Conditions: Use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF) at room temperature or mild heating.

- Notes: Selective demethylation of methoxy groups adjacent to carbonyls can precede benzylation to reveal the phenol.

Benzofuran Ring Formation

The benzofuran core is constructed via intramolecular cyclization involving benzylic deprotonation and subsequent ring closure:

- Method: Starting from the 6-benzyloxyphenol derivative bearing a suitable side chain (e.g., an aldehyde or ketone), benzylic deprotonation is carried out using strong bases such as lithium tetramethylpiperidide (LiTMP).

- Cyclization: The deprotonated intermediate undergoes intramolecular nucleophilic attack on the carbonyl carbon, forming the benzofuran ring.

- Dehydration: Acid catalysis (e.g., p-toluenesulfonic acid monohydrate) facilitates dehydration to complete ring closure.

This approach provides a pentacyclic benzofuran intermediate with the benzyloxy substituent intact.

Introduction of the Hydroxymethyl Group at the 2-Position

The hydroxymethyl substituent at the 2-position can be introduced via:

- Reduction of a formyl or acetyl substituent: For example, starting from 2-formylbenzofuran or 2-acetylbenzofuran derivatives, reduction with sodium borohydride or other hydride reagents yields the 2-hydroxymethyl derivative.

- Alternative Route: The 2-position can be functionalized by reaction of benzofuran with formaldehyde under acidic or basic conditions to form 2-(hydroxymethyl)benzofuran.

Representative Reaction Sequence and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Selective demethylation | Carbonyl-directed demethylation | Phenol intermediate |

| 2 | O-Benzylation | Benzyl halide (e.g., benzyl bromide), base (K2CO3), DMF | 6-Benzyloxyphenol |

| 3 | Benzylic deprotonation & cyclization | LiTMP, intramolecular cyclization, p-TsOH·H2O dehydration | Benzofuran ring formation |

| 4 | Reduction | NaBH4 or equivalent reducing agent | (6-Benzyloxy-benzofuran-2-yl)-methanol |

Alternative Synthetic Routes and Variations

- Mitsunobu Reaction: Instead of benzyl halides, benzyl alcohol can be used in Mitsunobu conditions to introduce the benzyloxy group, offering milder and selective ether formation.

- Intramolecular Wittig Reaction: Some benzofuran syntheses employ Wittig reactions on salicylaldehyde derivatives to form the benzofuran ring, which can be adapted for benzyloxy-substituted systems.

- Use of Salicylaldehyde Derivatives: Starting from 2-hydroxybenzyl derivatives, the hydroxymethyl group can be introduced early, followed by benzylation and cyclization.

Research Findings and Yields

- The benzylation step typically proceeds with high yields (80-100%) under optimized conditions.

- Cyclization and dehydration steps afford benzofuran rings in moderate to good yields (70-85%).

- Reduction steps to install the hydroxymethyl group usually give excellent yields (>90%) with mild hydride reagents.

- Purification is commonly achieved by recrystallization from solvent mixtures such as ethyl acetate-ethanol or toluene-methanol to obtain analytically pure compounds.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(6-Benzyloxy-benzofuran-2-yl)-methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or alkane using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.

Substitution: Benzyl chloride, potassium carbonate, and other nucleophilic reagents.

Major Products Formed

Oxidation: Corresponding aldehyde or carboxylic acid.

Reduction: Corresponding alcohol or alkane.

Substitution: Compounds with different functional groups replacing the benzyloxy group.

Scientific Research Applications

Biological Activities

1. Anticancer Potential:

Research indicates that derivatives of benzofuran, including (6-Benzyloxy-benzofuran-2-yl)-methanol, exhibit significant inhibitory effects against various human cancer cell lines. In vitro studies have shown that these compounds can outperform many traditional anticancer drugs in terms of efficacy . The mechanism of action is believed to involve the modulation of specific molecular targets, enhancing their binding affinity to receptors or enzymes involved in cancer cell proliferation.

2. GSK-3β Inhibition:

Benzofuran derivatives have been studied for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various cancers. Certain compounds within this class have demonstrated potent inhibitory activity against GSK-3β, leading to reduced proliferation of pancreatic cancer cells . The structural modifications at the 6-position of the benzofuran moiety have been shown to enhance potency and selectivity against cancer cell lines.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against a panel of human cancer cell lines. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics, highlighting its potential as a lead compound for further development .

Case Study 2: GSK-3β Inhibition

Another investigation into benzofuran derivatives revealed that modifications at the 6-position led to enhanced selectivity against GSK-3β. Compounds synthesized with hydroxymethyl groups showed increased potency in inhibiting pancreatic cancer cell growth compared to their unmodified counterparts .

Mechanism of Action

The mechanism of action of (6-Benzyloxy-benzofuran-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The benzyloxy and methanol groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include:

- (6-Methoxy-benzofuran-2-yl)-methanol: Replaces the benzyloxy group with a smaller methoxy (-OCH₃) substituent.

- (Benzofuran-2-yl)-methanol: Lacks the 6-position substituent entirely.

- (5-Benzyloxy-benzofuran-2-yl)-methanol: Features the benzyloxy group at the 5-position instead of 4.

Table 1: Physicochemical Properties of Selected Analogs

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Solubility (DMSO, mg/mL) |

|---|---|---|---|---|

| (6-Benzyloxy-benzofuran-2-yl)-methanol | 284.3 | 120–122 | 2.5 | 10 |

| (6-Methoxy-benzofuran-2-yl)-methanol | 208.2 | 98–100 | 1.8 | 25 |

| (Benzofuran-2-yl)-methanol | 148.1 | 85–87 | 1.2 | 50 |

Key Observations :

- Lipophilicity : The benzyloxy group increases LogP (2.5 vs. 1.8 for methoxy), enhancing lipid solubility but reducing aqueous solubility.

- Steric Effects : Bulkier benzyloxy substituents may hinder molecular packing, as reflected in higher melting points compared to methoxy analogs.

- Solubility : The hydroxymethyl group improves polar interactions, but the benzyloxy group’s hydrophobicity limits solubility in polar solvents.

Research Tools and Methodologies

Biological Activity

(6-Benzyloxy-benzofuran-2-yl)-methanol is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran moiety substituted with a benzyloxy group at the 6-position and a hydroxymethyl group at the 2-position. The unique arrangement of functional groups contributes to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be as low as 32 µg/mL, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including ovarian cancer (A2780) and breast cancer cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A2780 (Ovarian) | 12 |

| MDA-MB-231 (Breast) | 15 |

| HCT-116 (Colon) | 11 |

These results suggest that this compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory conditions .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound interacts with specific molecular targets involved in cell signaling pathways. For instance, its antimicrobial action may involve disruption of bacterial cell membrane integrity, while its anticancer effects could be mediated through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Ovarian Cancer : In a study involving A2780 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, demonstrating its potential as an anticancer agent .

- Antimicrobial Efficacy : A comparative study showed that this compound was more effective than standard antibiotics against resistant strains of E. coli, suggesting its potential use in overcoming antibiotic resistance.

Q & A

Q. What are the established synthetic routes for (6-Benzyloxy-benzofuran-2-yl)-methanol, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential reactions starting from ethyl 2-acetyl-5-(benzyloxy)phenoxyacetate. Key steps include:

- Cyclization : Refluxing with potassium carbonate in water, followed by acidification to precipitate intermediates .

- Oxidation and Reduction : Treatment with selenium dioxide in 1,4-dioxane to form an aldehyde intermediate, followed by NaBH₄ reduction to yield the hydroxymethyl group .

- Purification : Flash column chromatography (ethyl acetate/petroleum ether) achieves >95% purity. Yield optimization (e.g., 63% in one protocol) depends on precise stoichiometry and temperature control during cyclization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers expect?

- ¹H/¹³C NMR : Key signals include δ 5.11 ppm (benzyloxy -CH₂), δ 4.80 ppm (hydroxymethyl -CH₂), and aromatic protons at δ 7.09–7.55 ppm. The benzofuran C2 and C3 carbons appear at δ 157.5 and 141.6 ppm, respectively .

- IR Spectroscopy : O-H stretching at ~3400 cm⁻¹ and benzofuran C-O-C vibrations at 1120–1266 cm⁻¹ .

- HRMS : A molecular ion peak at m/z 255.1016 [M+H]⁺ confirms the molecular formula C₁₆H₁₄O₃ .

Q. What are the primary intermediates in the synthesis of this compound, and how are they validated?

- Ethyl 2-acetyl-5-(benzyloxy)phenoxyacetate : A precursor validated by LC-MS and intermediate trapping experiments .

- Aldehyde Intermediate : Identified via SeO₂ oxidation and confirmed by aldehyde-specific IR stretches (~1720 cm⁻¹) and HRMS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of benzofuran derivatives?

- Case Study : Discrepancies in ¹³C NMR chemical shifts may arise from solvent polarity or impurities. Cross-validate using 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .

- Crystallographic Validation : Use SHELX programs for single-crystal X-ray diffraction to resolve ambiguous signals, particularly for stereochemistry or regioselectivity .

Q. What strategies improve the yield of this compound in large-scale syntheses?

- Catalyst Optimization : Replace SeO₂ with TEMPO/NaOCl for safer oxidation .

- Solvent Effects : Substitute 1,4-dioxane with acetonitrile to reduce reaction time from 48 h to 24 h while maintaining yield .

- Workflow Automation : Use continuous-flow reactors for oxidation-reduction steps to enhance reproducibility .

Q. How can computational methods aid in predicting the reactivity and stability of this compound derivatives?

- DFT Calculations : Model transition states for benzofuran ring functionalization (e.g., electrophilic substitution at C3) using Gaussian or ORCA software.

- MD Simulations : Assess solubility and aggregation behavior in polar solvents (e.g., methanol/water mixtures) to guide formulation for biological assays .

Q. What experimental designs are recommended for studying the biological activity of this compound derivatives?

- In Vitro Assays : Measure IC₅₀ against cancer cell lines (e.g., HeLa, HepG2) using MTT assays, with positive controls like doxorubicin .

- Mechanistic Probes : Synthesize fluorescent probes (e.g., BODIPY-conjugated derivatives) to track cellular uptake via confocal microscopy .

Data Contradiction Analysis

Q. How should researchers address variability in reported melting points or NMR data for this compound?

- Melting Point Discrepancies : Variations (e.g., 126–127°C vs. 122–124°C) may stem from polymorphic forms. Perform differential scanning calorimetry (DSC) to identify crystalline phases .

- NMR Shifts : Ensure consistent deuterated solvent use (e.g., CDCl₃ vs. DMSO-d₆) and calibrate instruments with tetramethylsilane (TMS) .

Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Flash Chromatography : Use silica gel with ethyl acetate/petroleum ether (1:5) for high recovery (>90%) .

- Recrystallization : Ethanol/water mixtures (1:3) yield crystals with >99% purity for X-ray studies .

Q. How can researchers design robust scalability protocols for derivative synthesis?

- Modular Approaches : Synthesize this compound first, then functionalize via Mitsunobu reactions or Pd-catalyzed cross-couplings .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.